molecular formula C14H12F3N3OS2 B3122621 Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate CAS No. 303150-36-9

Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate

Cat. No. B3122621
CAS RN: 303150-36-9
M. Wt: 359.4 g/mol
InChI Key: BAJTVOMEQALVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route includes the reaction of an aldehyde with ethyl acetoacetate and urea in ethanol under reflux conditions . The detailed synthetic pathway would be:

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate and its derivatives are often synthesized as part of research into novel chemical compounds with potential applications in various fields. For instance, Nakagome et al. (1966) prepared N1-(2-methyl-3-oxo-2, 3-dihydro-4(or 5)-pyridazinyl) sulfanilamides, starting from chloromaleic anhydride, which exhibited marked activities in vitro (Nakagome, Misaki, & Komatsu, 1966).

  • In a study by Shtaitz et al. (2020), methyl 6-(6-aryl-1,2,4-triazin-3-yl)pyridine-2-carboxylates were synthesized, demonstrating the compound's potential in creating complex heterocyclic structures, a key area in medicinal chemistry (Shtaitz et al., 2020).

Antimicrobial Activity

  • Some derivatives of methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate have been evaluated for their antimicrobial properties. For example, Sarvaiya et al. (2019) synthesized compounds that showed significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Herbicidal Activities

  • Research has also been conducted on the herbicidal properties of related compounds. Xu et al. (2012) found that certain derivatives exhibited excellent herbicidal activities, highlighting the compound's potential in agricultural applications (Xu et al., 2012).

Analeptic Activities

  • In the area of pharmacology, derivatives of the compound have shown analeptic activities. Staehelin, Eichenberger, & Druey (1956) described derivatives that demonstrated interesting analeptic activities, indicating possible therapeutic applications (Staehelin, Eichenberger, & Druey, 1956).

Antioxidant and Anticorrosive Applications

  • Hassan et al. (2010) synthesized new pyrimidine derivatives, using thiopyrimidine derivative as a key intermediate, which were evaluated as antioxidant and corrosion inhibitors for gasoline lube oils, highlighting the compound's industrial applications (Hassan, Amer, Moawad, & Shaker, 2010).

Mechanism of Action

While specific studies on this compound are limited, we can infer its potential mechanisms based on related structures. It likely interacts with biological targets involved in neuroprotection and anti-inflammatory pathways. Computational docking studies suggest favorable interactions with ATF4 and NF-kB proteins .

Future Directions

: Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids

properties

IUPAC Name

methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS2/c1-22-10-7-11(21)20(19-12(10)13(18)23-2)9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJTVOMEQALVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)N(N=C1C(=N)SC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate
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Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate
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Methyl 4-methylsulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidothioate

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